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molecular formula C15H18N2O3 B8683874 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide CAS No. 62613-73-4

3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide

Cat. No. B8683874
M. Wt: 274.31 g/mol
InChI Key: DSGVFLUGOPHGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04120967

Procedure details

A suspension of 58.5 g. (0.348 mole) of 3-ethyl-N,5-dimethyl-isoxazole-4-carboxamide and 1 liter of tetrahydrofuran is cooled to -65° C. and 478 ml. of 1.6M n-butyllithium in hexane (0.765 mole) is added dropwise maintaining the temperature between -60° and -70° C. After the addition is complete, the suspension is stirred for 1 1/2 hours at -60° to -70° C., and then 37.2 g. (0.350 mole) of benzaldehyde in 375 ml. tetrahydrofuran is added dropwise maintaining the temperature between -60° and -70° C. After addition is complete, the mixture is stirred for 1 1/2 hours at -60° to -70° C. and then warmed to -30° C. and quenched by the addition of saturated ammonium chloride solution. The mixture is further diluted with tetrahydrofuran and the layers are separated. The tetrahydrofuran layer is washed twice with 50% brine, and once with brine, dried over anhydrous mangesium sulfate, filtered and evaporated in vacuo. The solid residue is triturated with ether and filtered to give 3-ethyl-5-(β-hydroxyphenethyl)-N-methyl-isoxazole-4-carboxamide, m.p. 135° to 137° C.
Quantity
0.348 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.765 mol
Type
reactant
Reaction Step Two
Quantity
0.35 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:7]([C:8]([NH:10][CH3:11])=[O:9])=[C:6]([CH3:12])[O:5][N:4]=1)[CH3:2].C([Li])CCC.CCCCCC.[CH:24](=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O1CCCC1>[CH2:1]([C:3]1[C:7]([C:8]([NH:10][CH3:11])=[O:9])=[C:6]([CH2:12][CH:24]([OH:31])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[O:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.348 mol
Type
reactant
Smiles
C(C)C1=NOC(=C1C(=O)NC)C
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.765 mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.35 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred for 1 1/2 hours at -60° to -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 58.5 g
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between -60° and -70° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between -60° and -70° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 1/2 hours at -60° to -70° C.
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
The mixture is further diluted with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The tetrahydrofuran layer is washed twice with 50% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, dried over anhydrous mangesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue is triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C1=NOC(=C1C(=O)NC)CC(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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